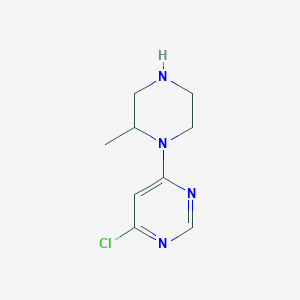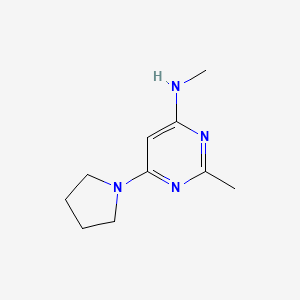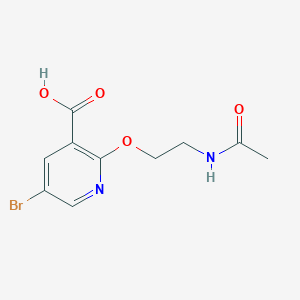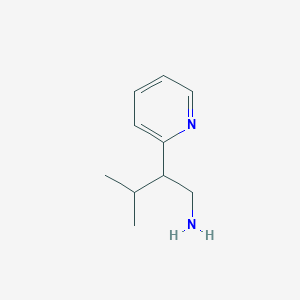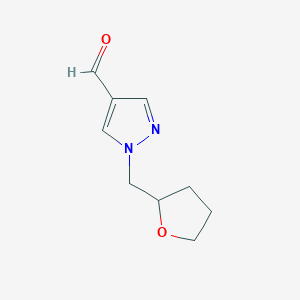![molecular formula C11H16N2O B1467979 1-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]ethan-1-one CAS No. 1344272-81-6](/img/structure/B1467979.png)
1-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]ethan-1-one
Descripción general
Descripción
1-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]ethan-1-one (CPMP) is a cyclic organic compound belonging to the pyrazole family. It is a versatile compound, which has been used in various scientific applications and research experiments. CPMP has been found to be a useful tool for organic synthesis, as well as for various biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Chalcones
Chalcones are a group of natural organic compounds that have shown a variety of biological activities. The compound can be used to synthesize novel heterocyclic chalcones, which are valuable in the development of new therapeutic agents. These chalcones can be synthesized from pyrazol-3-ols bearing a formyl or acetyl group on the C4 position of the pyrazole ring, using a base-catalysed Claisen–Schmidt condensation reaction .
Intermediate for Erdafitinib Synthesis
Erdafitinib is an FDA-approved drug used for the treatment of urothelial carcinoma. The compound serves as an essential intermediate in the synthesis of Erdafitinib. Specifically, it is used to create quinoxaline derivatives, which are crucial in the formation of the final drug molecule .
Biological Activity Studies
Pyrazole derivatives, including the compound , are known to exhibit various biological activities. They are studied for their potential anti-cancer, antioxidant, and anti-proliferative properties. This makes them significant in the field of medicinal chemistry, where they are used to develop new drugs and treatments .
Agricultural Chemical Research
The pyrazole ring found in the compound is a common motif in agricultural chemicals. It is often explored for its use in developing new pesticides, herbicides, and insecticides. The compound’s derivatives could potentially lead to the creation of more effective and environmentally friendly agricultural products .
Material Science Applications
Pyrazole derivatives are also investigated for their applications in material science. They can be used in the development of high-efficiency phosphorescent light-emitting diodes (LEDs) and solar cells. The compound’s unique structure and properties make it suitable for creating materials with desirable electronic and photonic characteristics .
Pharmaceutical Development
The compound is a valuable resource in pharmaceutical development due to its role in synthesizing various drugs. It is used to create molecules that have shown effectiveness in treating diseases such as AIDS, depression, and glaucoma. Its versatility in drug synthesis makes it a compound of high interest in pharmaceutical research .
Propiedades
IUPAC Name |
1-[1-(cyclopentylmethyl)pyrazol-4-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-9(14)11-6-12-13(8-11)7-10-4-2-3-5-10/h6,8,10H,2-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWJJZIIQBNLBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(N=C1)CC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



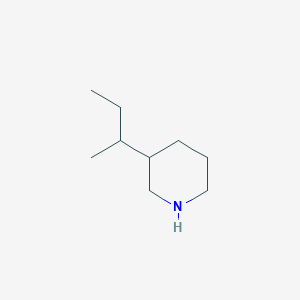

![[1-(2-Methylpropyl)cyclopropyl]methanol](/img/structure/B1467899.png)

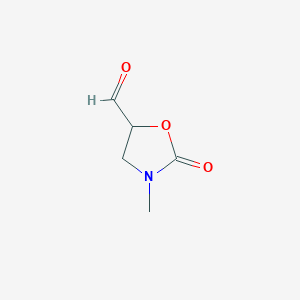

![1-[4-(Morpholine-4-sulfonyl)-3-trifluoromethyl-phenyl]-ethanone](/img/structure/B1467906.png)
![3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B1467907.png)
